REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:18][CH2:17][CH2:16][O:15][C:13](=[O:14])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[BH4-].[Na+].O>CO>[OH:1][CH:2]1[CH2:18][CH2:17][CH2:16][O:15][C:13](=[O:14])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1 |f:1.2|
|
Name
|
|
Quantity
|
480 g
|
Type
|
reactant
|
Smiles
|
O=C1CCCCCCCCCCC(=O)OCCC1
|
Name
|
|
Quantity
|
735 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
26.2 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to after-react at 15° C. for a further 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
is distilled off
|
Type
|
EXTRACTION
|
Details
|
The organic content of the reaction mixture is extracted with toluene
|
Type
|
WASH
|
Details
|
the toluene phase is washed neutral
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
the residue is subjected to fractional distillation
|
Name
|
|
Type
|
product
|
Smiles
|
OC1CCCCCCCCCCC(=O)OCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.85 mol | |
AMOUNT: MASS | 470 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |